molecular formula C8H14O4 B1202567 1,4-Diacetoxybutane CAS No. 628-67-1

1,4-Diacetoxybutane

Cat. No.: B1202567
CAS No.: 628-67-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Description

1,4-Diacetoxybutane (CAS: 628-67-1 or 33934-62-2) is a diester derived from 1,4-butanediol and acetic acid. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol . Key physical properties include:

  • Density: 1.048 g/cm³
  • Melting Point: 12–15°C
  • Boiling Point: 130–131°C
  • Flash Point: 230°C
  • Refractive Index: 1.4240 .

It is primarily used in chemical synthesis, such as the production of 1,4-butanediol via hydrolysis . Safety protocols emphasize avoiding skin/eye contact (S24/25) and storing away from heat sources (P210) .

Preparation Methods

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents the most industrially significant pathway for 1,4-DAB synthesis, with variations in catalyst composition and reaction conditions directly impacting yield and selectivity.

Table 1: Mitsubishi Process Parameters

StepReactantsCatalystTemperature (°C)Pressure (bar)Yield (%)
1Butadiene, Acetic AcidPd/C60–10010–3085–90
2DAB-ene, H₂Ni-Re80–16030092–95

Nickel-Chromium Catalysts (Soviet Process)

A high-efficiency method documented in Soviet patent SU1747435A1 employs a nickel-chromium catalyst (47.4–50% Ni, 33.8–35% Cr₂O₃, balance graphite) for the hydrogenation of 1,4-diacetoxybutene-2 at atmospheric pressure. Key advantages include:

  • Mild Conditions : 120–140°C, atmospheric pressure.

  • Productivity : 2,502–2,558 mol/hr per gram of nickel.

  • Yield : 90–92% 1,4-DAB with minimal byproducts .

This method avoids high-pressure equipment, reducing capital costs. However, the catalyst’s sensitivity to sulfur impurities necessitates rigorous feedstock purification.

Noble Metal Catalysts

Patent CN108014791B describes a Ni-Re bimetallic catalyst for a two-step process starting from maleic anhydride:

  • Hydrogenation to γ-butyrolactone (GBL) and tetrahydrofuran (THF).

  • Acetylation of GBL/THF mixtures to produce 1,4-DAB.

While less common than butadiene-based routes, this approach achieves 88–92% yields under 50–100 bar hydrogen pressure .

Acid-Catalyzed Esterification

Laboratory-scale synthesis often employs esterification of 1,4-butanediol with acetic acid. A representative method involves:

  • Reactants : 1,4-butanediol, acetic anhydride.

  • Catalyst : Sulfuric acid (1–5 mol%).

  • Conditions : Reflux at 120–140°C for 4–6 hours.

  • Yield : 75–85% after distillation .

Table 2: Esterification Optimization

CatalystTemperature (°C)Time (hr)Yield (%)
H₂SO₄120478
p-TsOH140682
Amberlyst-15100868

This method is cost-effective for small batches but struggles with scalability due to equilibrium limitations and catalyst recovery challenges.

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Hydrogenation : Superior for industrial use (90–95% yields), but requires high-pressure reactors and precious metal catalysts.

  • Esterification : Simpler setup but lower yields and higher energy consumption.

Environmental and Economic Factors

  • Nickel-chromium catalysts reduce reliance on noble metals, lowering costs .

  • Mitsubishi’s integrated process minimizes waste through byproduct recycling .

Industrial Applications and Scalability

1,4-DAB’s primary use lies in BDO production, with global demand exceeding 2.5 million metric tons annually. The Mitsubishi process dominates due to its compatibility with existing petrochemical infrastructure. Recent advances focus on:

  • Catalyst Durability : Developing sulfur-resistant nickel formulations.

  • Process Intensification : Continuous-flow systems to enhance throughput .

Scientific Research Applications

Scientific Research Applications

1,4-Diacetoxybutane has several notable applications across different fields:

Organic Synthesis

  • Intermediate in Chemical Reactions : It serves as an essential intermediate in the synthesis of various organic compounds. For instance, it can be hydrolyzed to produce 1,4-butanediol, which is a precursor for numerous polymers and pharmaceuticals .

Biological Studies

  • Metabolic Pathways : The compound is utilized in studies examining metabolic pathways and enzyme reactions. Its role as a metabolite allows researchers to explore its interactions within biological systems .

Pharmaceutical Development

  • Drug Delivery Systems : this compound may be employed in developing pharmaceutical compounds and drug delivery systems due to its favorable biochemical properties.

Industrial Uses

  • Production of Polymers : In the industry, it is used in producing polymers and resins, contributing to various materials' physical and chemical properties .

Case Study 1: Hydrolysis Enhancement

A study demonstrated that the hydrolysis rate of this compound could be significantly enhanced by using hydroxy-containing compounds. The experiments showed that mixing this compound with aqueous potassium hydroxide resulted in rapid conversion to 1,4-butanediol within seconds, indicating its potential utility in industrial hydrolysis processes .

Case Study 2: Metabolic Impact

Research has shown that this compound acts as a metabolite influencing cellular processes such as gene expression and cell signaling pathways. Its interactions with enzymes can modify metabolic reactions crucial for cellular function .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The table below compares 1,4-diacetoxybutane with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties/Applications
This compound C₈H₁₄O₄ 174.19 130–131 Diester; precursor to 1,4-butanediol . High selectivity (99%) in hydrogenation .
1,2-Diacetoxybutane C₈H₁₄O₄ 174.19 ~126–135* Positional isomer; byproduct (8.5%) in this compound synthesis . Lower thermal stability.
4-Acetoxy-1-butanol C₆H₁₂O₃ 132.16 ~200–210* Monoester; intermediate in hydrolysis processes. More polar, remains in raffinate during extraction .
1,4-Butanediol C₄H₁₀O₂ 90.12 230 Diol precursor; hygroscopic, used in polymers. Higher boiling point due to H-bonding .
Acetic Acid C₂H₄O₂ 60.05 118 Acid catalyst in hydrolysis; separated into raffinate during solvent extraction .
1,4-Diacetoxybutene-2 C₈H₁₂O₄ 172.18 ~100–120* Unsaturated precursor; hydrogenated to this compound with 99% conversion .

*Estimated based on process data or analogous compounds.

Key Research Findings

Separation Efficiency

  • Halogenated paraffin solvents (boiling point <392°F) selectively extract this compound from mixtures containing 1,4-butanediol, acetic acid, and 4-acetoxy-1-butanol .
  • This compound’s lower polarity compared to 4-acetoxy-1-butanol ensures preferential partitioning into the extract phase, while acetic acid remains in the raffinate due to its high water solubility .

Stability and Reactivity

  • This compound is stable under ambient conditions but hydrolyzes to 1,4-butanediol and acetic acid in acidic environments .
  • In contrast, 1,4-butanediol degrades under acidic conditions, emphasizing the diester’s role as a stable intermediate .

Biological Activity

1,4-Diacetoxybutane (C₈H₁₄O₄) is an acetate ester derived from the condensation of butane-1,4-diol with acetic acid. This compound has garnered interest due to its potential biological activities and its role as a precursor in various chemical syntheses, particularly in the production of 1,4-butanediol (1,4-BD) and tetrahydrofuran (THF). This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and case studies.

This compound is primarily synthesized through the acetylation of 1,4-butanediol. The metabolic pathway of this compound involves hydrolysis to yield 1,4-butanediol, which is then metabolized to gamma-hydroxybutyric acid (GHB), a compound known for its psychoactive effects. The conversion process is significant as it underlies the biological activity attributed to this compound.

Pharmacological Effects

Research indicates that 1,4-butanediol exhibits two types of pharmacological actions: one resulting from its conversion to GHB and another attributed to its inherent properties as a diol. The psychoactive effects observed with 1,4-butanediol are largely due to its metabolism into GHB, which can cross the blood-brain barrier and elicit neuropharmacological responses similar to those produced by GHB itself .

Table 1: Comparative Pharmacological Effects of this compound and Its Metabolites

CompoundPrimary EffectsMechanism of Action
This compoundPrecursor to GHBHydrolyzed to 1,4-butanediol
1,4-ButanediolSedative effects; potential neurotoxicityMetabolized to GHB
Gamma-Hydroxybutyric Acid (GHB)Sedative; euphoria; amnesiaActs on GABA receptors

Toxicity and Case Studies

The toxicity of this compound is primarily linked to its metabolite GHB. A notable case study reported a fatal intoxication involving a patient who ingested a significant quantity of 1,4-butanediol. Autopsy findings revealed elevated levels of GHB in various body fluids and tissues. The toxicological analysis indicated that the cause of death was likely due to lethal GHB intoxication following the ingestion of 1,4-butanediol .

Case Study Overview

  • Subject : A 51-year-old male with a history of substance use.
  • Substance Ingested : 1,4-butanediol.
  • Findings :
    • GHB levels:
      • Femoral blood: 390 mg/L
      • Heart blood: 420 mg/L
      • Cerebrospinal fluid: 420 mg/L
      • Urine: 1600 mg/L
  • : Lethal intoxication attributed to rapid conversion of 1,4-butanediol to GHB .

Research Findings

Further studies have highlighted the neurotoxic potential of both 1,4-butanediol and its metabolites. Animal studies indicate that doses as low as 200 mg/kg body weight can lead to observable neurotoxic effects. In vivo experiments using Drosophila models demonstrated that injection of 1,4-butanediol resulted in detectable levels of GHB within minutes and impaired locomotor activity .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 1,4-Diacetoxybutane?

  • Methodological Answer : The primary synthesis involves hydrogenation of 1,4-diacetoxybutene-2 using palladium-based catalysts under controlled temperatures (80–135°C). This process achieves >99% conversion and selectivity when conducted in multi-stage reactors with precise temperature gradients . Alternative routes include catalytic esterification of 1,4-butanediol with acetic acid, though this requires careful control of stoichiometry and acid catalysts .

Q. What techniques are effective for purifying this compound from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction using halogenated paraffins (e.g., dichloroethane) or aromatic hydrocarbons (e.g., toluene) effectively isolates this compound from byproducts like 1,4-butanediol and acetic acid. Post-extraction, fractional distillation at 130–229°C and reduced pressure (100–760 torr) separates the solvent, yielding >99% pure product .

Q. What are the critical physical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include a density of 1.039–1.048 g/cm³, boiling point of 229°C (760 torr), and solubility in water (13 g/L at 25°C). These parameters inform solvent selection for reactions and purification. Refractive index (1.424–1.4279) and melting point (12–15°C) are critical for identifying phase transitions during synthesis .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis of this compound to maximize 1,4-Butanediol yield?

  • Methodological Answer : Two-stage hydrolysis is optimal:

  • Stage 1 : Use ion-exchange resin or mineral acid catalysts (e.g., H₂SO₄) at 80–100°C to convert 70% of diacetate to acetoxyhydroxybutane with 100% selectivity.
  • Stage 2 : Increase temperature to 120–140°C to hydrolyze remaining diacetate to 1,4-butanediol. Recycling unreacted intermediates via side-stream distillation improves overall yield to >97% .

Q. What strategies resolve discrepancies in reported selectivity data during hydrogenation of 1,4-Diacetoxybutene?

  • Methodological Answer : Discrepancies arise from reactor design (single vs. multi-stage) and temperature gradients. Multi-stage reactors with inter-stage cooling (e.g., 105°C inlet → 115°C outlet) maintain selectivity >99%, whereas single-stage reactors at higher temperatures (135°C) reduce selectivity to 96.3% due to side reactions. Validating catalyst activity (e.g., Pd/C vs. Raney Ni) and monitoring byproducts (e.g., 1,2-diacetoxybutane) through GC-MS can reconcile data .

Q. How do solvent choices in liquid-liquid extraction affect separation efficiency of this compound?

  • Methodological Answer : Halogenated paraffins (e.g., CCl₄) offer higher partition coefficients for diacetates than aromatic solvents (e.g., toluene) due to polarity matching. However, halogenated solvents require lower boiling points (e.g., 76°C for CCl₄) for easier distillation. A mixed solvent system (halogenated + aromatic) balances selectivity and energy efficiency, reducing acetic acid co-extraction by 15–20% .

Q. What analytical methods are recommended for quantifying trace byproducts in this compound synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 237 nm using a C18 column (e.g., Supelcosil LC-ABZ+Plus) resolves monoacetates (e.g., 4-acetoxy-1-butanol) and diols. For volatile byproducts (e.g., butyl acetate), GC-MS with a DB-5MS column achieves detection limits <50 ppm. Internal standards (e.g., 1,3-diacetoxypropane) improve quantification accuracy .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Stability varies with acid strength and water content. In concentrated H₂SO₄ (>95%), diacetate undergoes rapid cyclization to tetrahydrofuran (THF). In dilute acid (pH 2–4), hydrolysis dominates. Controlled experiments using buffered solutions (pH 3–5) and in-situ FTIR monitoring of acetate peaks (1740 cm⁻¹) can clarify reaction pathways .

Q. What experimental controls mitigate variability in diacetate yields during scale-up?

  • Methodological Answer : Implement inline pH and temperature sensors to maintain reaction homogeneity. Use statistical design (e.g., Box-Behnken) to optimize parameters:

  • Catalyst loading (0.5–2.0 wt%)
  • Hydrogen pressure (10–50 bar)
  • Stirring rate (500–1000 rpm)
    • Post-reaction quenching with NaHCO₃ prevents over-hydrolysis .

Properties

IUPAC Name

4-acetyloxybutyl acetate
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InChI

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
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InChI Key

XUKSWKGOQKREON-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OCCCCOC(=O)C
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Molecular Formula

C8H14O4
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Related CAS

26248-69-1
Record name Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)-
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DSSTOX Substance ID

DTXSID70879240
Record name 1,4-Butylene glycol diacetate
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Molecular Weight

174.19 g/mol
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CAS No.

628-67-1
Record name Butylene glycol diacetate
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Butanediol, 1,4-diacetate
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Record name 1,4-Butanediol diacetate
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Record name 1,4-DIACETOXYBUTANE
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Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

Procedure details

The process for preparing tetrahydrofuran according to claim 1, wherein 1,4-butanediol is prepared by hydrogenating 1,4-diacetoxybutene, which is produced by the acetoxylation of butadiene, into 1,4-diacetoxybutane and hydrolyzing said 1,4-diacetoxybutane as the hydrogenated products in the presence of a solid acid catalyst and distilling hydrolyzates thus obtained.
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Synthesis routes and methods III

Procedure details

A 100-mL flask is charged with 1000 mol. wt. PTMEG (5.0 g), acetic anhydride (32 g), and zinc chloride (1.0 g). The mixture is refluxed for 4 h at 140° C. Tetramethylene glycol diacetate is obtained in 31% yield.
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Retrosynthesis Analysis

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